Cas no 45233-75-8 ((tert-Butoxycarbonyl)-L-valylglycine)
(tert-Butoxycarbonyl)-L-valylglycine Chemical and Physical Properties
Names and Identifiers
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- Glycine,N-[(1,1-dimethylethoxy)carbonyl]-L-valyl-
- Boc-Val-Gly-OH
- BOC VALINE METHYLESTER
- Boc-L-valine methyl ester
- Boc-L-Val-OMe
- BOC-Val-Gly
- Boc-Val-OMe
- N-Boc-L-valine methyl ester
- N-Boc-L-Val-OMe
- N-t-butoxycarbonyl-L-valine methyl ester
- N-t-butoxycarbonyl-L-valylglycine
- 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanamido]acetic acid
- (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)acetic acid
- BOC-Val-GlyOH
- BWPKSNMGVTYXQQ-VIFPVBQESA-N
- (tert-Butoxycarbonyl)-L-valylglycine
- 6465AH
- (S)-2-(2-(tert-butoxycarbonylamino)-3-methylbutanamido)acetic acid
- EN300-123855
- AKOS024258481
- 2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetic Acid
- HY-W039695
- AS-56544
- MFCD00134861
- 45233-75-8
- CS-0097750
- BP-25144
- SCHEMBL1003572
- (t-butoxycarbonyl)-l-valylglycine
- [(2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-METHYLBUTANAMIDO]ACETIC ACID
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- MDL: MFCD00134861
- Inchi: 1S/C12H22N2O5/c1-7(2)9(10(17)13-6-8(15)16)14-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,17)(H,14,18)(H,15,16)/t9-/m0/s1
- InChI Key: BWPKSNMGVTYXQQ-VIFPVBQESA-N
- SMILES: O(C(N[C@H](C(NCC(=O)O)=O)C(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 274.15300
- Monoisotopic Mass: 274.15287181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 105
Experimental Properties
- Melting Point: 100-110 °C
- PSA: 104.73000
- LogP: 1.51830
(tert-Butoxycarbonyl)-L-valylglycine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:2-8°C
(tert-Butoxycarbonyl)-L-valylglycine Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(tert-Butoxycarbonyl)-L-valylglycine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 776564-1G |
Boc-Val-Gly-OH |
45233-75-8 | 1G |
¥3006.32 | 2022-02-24 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 776564-5G |
Boc-Val-Gly-OH |
45233-75-8 | 5G |
¥5605.2 | 2022-02-24 | ||
| Chemenu | CM193366-100g |
(tert-butoxycarbonyl)-L-valylglycine |
45233-75-8 | 97% | 100g |
$505 | 2021-06-09 | |
| TRC | B663333-10mg |
BOC-VAL-GLY-OH |
45233-75-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B663333-50mg |
BOC-VAL-GLY-OH |
45233-75-8 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B663333-100mg |
BOC-VAL-GLY-OH |
45233-75-8 | 100mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VI714-5g |
(tert-Butoxycarbonyl)-L-valylglycine |
45233-75-8 | 98% | 5g |
501.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VI714-1g |
(tert-Butoxycarbonyl)-L-valylglycine |
45233-75-8 | 98% | 1g |
113.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VI714-25g |
(tert-Butoxycarbonyl)-L-valylglycine |
45233-75-8 | 98% | 25g |
2006CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VI714-20g |
(tert-Butoxycarbonyl)-L-valylglycine |
45233-75-8 | 98% | 20g |
1516.0CNY | 2021-08-05 |
(tert-Butoxycarbonyl)-L-valylglycine Suppliers
(tert-Butoxycarbonyl)-L-valylglycine Related Literature
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1. Inhibitors of porcine pancreatic elastase. Peptides incorporating α-aza-amino acid residues in the P1 positionAnand S. Dutta,Michael B. Giles,Joseph C. Williams J. Chem. Soc. Perkin Trans. 1 1986 1655
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2. Inhibitors of human leucocyte elastase. Peptides incorporating an α-azanorvaline residue or a thiomethylene linkage in place of a peptide bondAnand S. Dutta,Michael B. Giles,James J. Gormley,Joseph C. Williams,Edward J. Kusner J. Chem. Soc. Perkin Trans. 1 1987 111
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3. Changes in conformation and antimicrobial properties caused by replacement of D-amino acids with α-aminoisobutyric acid in the gramicidin backbone: synthesis and circular dichroic studiesMasood Jelokhani-Niaraki,Katsumi Yoshioka,Hiroki Takahashi,Fumio Kato,Michio Kondo J. Chem. Soc. Perkin Trans. 2 1992 1187
Additional information on (tert-Butoxycarbonyl)-L-valylglycine
Introduction to Compound CAS No. 45233-75-8: (tert-Butoxycarbonyl)-L-valylglycine
CAS No. 45233-75-8, commonly referred to as (tert-Butoxycarbonyl)-L-valylglycine, is a significant compound in the field of organic chemistry and biochemistry. This compound is widely recognized for its role in peptide synthesis and its applications in pharmaceutical research. The structure of this compound combines a tert-butoxycarbonyl (Boc) group with an L-valylglycine backbone, making it a versatile building block in organic synthesis.
The Boc group, a well-known protecting group in peptide chemistry, plays a crucial role in controlling the reactivity of amino groups during synthesis. Its stability under basic conditions and ease of removal under acidic conditions make it an ideal choice for various synthetic strategies. The integration of the L-valylglycine moiety further enhances the compound's utility, as it provides a specific amino acid sequence that can be tailored for various applications.
Recent studies have highlighted the importance of (tert-Butoxycarbonyl)-L-valylglycine in the development of bioactive molecules. Researchers have explored its potential in creating peptide-based drugs, which are known for their high specificity and low toxicity compared to traditional small-molecule drugs. The compound's ability to facilitate controlled peptide assembly has been instrumental in advancing drug delivery systems and targeted therapy.
In addition to its role in peptide synthesis, CAS No. 45233-75-8 has been utilized in the study of enzyme mechanisms and protein interactions. By incorporating this compound into enzymatic assays, scientists have gained deeper insights into the catalytic processes and substrate specificity of various enzymes. This has paved the way for the design of more efficient biocatalysts and enzyme inhibitors.
The synthesis of (tert-Butoxycarbonyl)-L-valylglycine typically involves multi-step reactions, including nucleophilic acyl substitution and peptide coupling techniques. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale production. The use of environmentally friendly solvents and catalysts has also contributed to the sustainability of its synthesis process.
From an application standpoint, this compound is extensively used in academic research and industrial settings. Its applications span across pharmaceuticals, agrochemicals, and biotechnology. In the pharmaceutical industry, it serves as an intermediate in the synthesis of complex peptides and proteins. In agrochemicals, it is employed in the development of biopesticides and plant growth regulators.
The growing interest in personalized medicine has further underscored the importance of compounds like CAS No. 45233-75-8. By enabling precise control over peptide sequences, this compound facilitates the creation of customized therapeutic agents tailored to individual patient needs. This aligns with current trends in drug development that emphasize precision medicine and targeted therapies.
In conclusion, (tert-Butoxycarbonyl)-L-valylglycine (CAS No. 45233-75-8) is a vital compound with diverse applications across multiple disciplines. Its role in peptide synthesis, enzyme studies, and drug development highlights its significance in both academic research and industrial practices. As scientific advancements continue to unfold, this compound is expected to remain at the forefront of innovative solutions in organic chemistry and biochemistry.
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